Pulvilloric acid

Antifungal Activity pH-Dependent Potency Natural Product

Pulvilloric acid is a polyketide-derived fungal metabolite first isolated from cultures of *Penicillium pulvillorum*. Chemically, it is characterized by a quinone methide structure (4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid).

Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol
Cat. No. B15559912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulvilloric acid
Molecular FormulaC15H18O5
Molecular Weight278.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m0/s1
InChIKeyKPYJKXACXGIDBE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pulvilloric Acid Procurement: Understanding this Quinone Methide Natural Product


Pulvilloric acid is a polyketide-derived fungal metabolite first isolated from cultures of *Penicillium pulvillorum* [1]. Chemically, it is characterized by a quinone methide structure (4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid) [2]. It is documented to possess non-specific antifungal activity and slight bacteriostatic effects, which are highly dependent on environmental pH [3]. While its bioactivity profile is shared with other fungal polyketides, its unique chemical instability and pH-dependent potency create distinct handling and application requirements that are critical for scientific and industrial use [4].

The Case Against Generic Substitution: Why Pulvilloric Acid Cannot Be Interchanged with Other Fungal Metabolites


Substituting pulvilloric acid with another 'antifungal metabolite' like citrinin or a generic benzopyran is scientifically invalid due to three well-documented, quantifiable differences. First, pulvilloric acid exists as a reactive quinone methide, whereas its hydrogenated analog, dihydropulvilloric acid, is an aromatized benzopyran [1]. This fundamental difference in chemical structure dictates stability and reactivity. Second, its antifungal potency is exquisitely sensitive to pH, a characteristic not uniformly shared or quantified among its in-class peers [2]. Third, the correct absolute configuration at the C-3 position (R or S) is non-negotiable for biological function, a critical quality attribute that is irrelevant for achiral or differently configured alternatives [3]. These factors directly impact experimental design, formulation strategies, and process development.

Quantitative Evidence Guide for Pulvilloric Acid Differentiation


Quantified pH-Dependent Antifungal Potency Against Botrytis allii

The antifungal potency of pulvilloric acid is not a fixed value but is highly dependent on the pH of the assay medium. For the phytopathogenic fungus Botrytis allii, a reduction in pH from 4.0 to 2.4 amplifies the compound's inhibitory potency by a factor of over 30. This degree of pH-dependent activity shift is a specific, quantifiable characteristic not commonly documented for other benzopyran-class antifungals like citrinin [1].

Antifungal Activity pH-Dependent Potency Natural Product

Documented Chemical Instability: Differentiation from a Stable Isochroman Analog

Pulvilloric acid, in its native quinone methide form, is documented to be unstable and prone to rearrangement and decomposition during isolation, requiring careful, specialized work-up methodologies to avoid conversion to other structures [1]. This instability contrasts with an isochroman derivative isolated from *P. simplicissimum*, which is a more stable, aromatized structure thought to be an inter-convertible form [2]. The native compound's propensity to form adducts with solvents like methanol and ethanol further exemplifies this unique reactivity [3].

Chemical Stability Isolation Protocol Natural Product Chemistry

Fermentation Yield and Production Scalability for Pulvilloric Acid

The production of pulvilloric acid has been optimized in defined media, with maximal yields estimated at over 1.3 g/L in stationary cultures [1]. An earlier, less optimized process using acidified culture filtrates achieved yields of approximately 600 mg/L [2]. These quantifiable yield benchmarks are essential for process development and cost-of-goods estimation, providing a specific baseline for evaluating production feasibility compared to other low-yielding fungal metabolites.

Fermentation Bioprocessing Production Yield

Defined Absolute Stereochemistry: The Requirement for (R)-(+)-Pulvilloric Acid

The absolute configuration of the biologically active natural product is critical. The asymmetric carbon at the C-3 position of (+)-pulvilloric acid has been definitively assigned the S-configuration through circular dichroism studies [1]. Furthermore, an enantioselective synthesis of the (R)-(+)-enantiomer has been achieved, confirming that the opposite antipode can be produced [2]. In contrast, achiral or differently configured benzopyran analogs like dihydropulvilloric acid lack this defined stereocenter. This stereochemical requirement is a key quality attribute for procurement, ensuring the correct biological activity is obtained.

Chiral Chemistry Stereospecificity Enantioselective Synthesis

Validated Application Scenarios for Pulvilloric Acid Based on Evidence


Model Compound for pH-Dependent Antifungal Activity Studies

Pulvilloric acid is an ideal model compound for investigating the mechanistic basis of pH-dependent antifungal activity. Its >31.25-fold increase in potency against *Botrytis allii* when the pH drops from 4.0 to 2.4 provides a wide and quantifiable dynamic range [1]. This allows researchers to correlate small environmental pH changes with significant alterations in fungal inhibition, a feature that is not as pronounced or well-documented for more stable in-class compounds like citrinin.

Case Study in the Isolation and Handling of Unstable Natural Products

Given its documented chemical instability as a quinone methide, which leads to decomposition and adduct formation during isolation [1], pulvilloric acid serves as an excellent case study for developing and validating protocols for handling reactive natural products. This scenario is of high value in academic and industrial training programs focused on natural product chemistry and process development, where overcoming the compound's inherent instability is the primary scientific and technical challenge.

Reference Standard for Synthetic Methodology and Chiral Separation

The established absolute S-configuration of natural (+)-pulvilloric acid and the published enantioselective synthesis of the (R)-(+)-antipode make this compound a valuable reference standard [1]. It can be used to benchmark new asymmetric synthetic methods or chiral separation techniques for benzopyran or quinone methide scaffolds. Researchers can directly compare their synthetic outcomes to the known properties of both enantiomers, a clear advantage over using achiral or poorly characterized analogs.

Process Development Benchmark for Fermentation Yield Optimization

The publicly available, quantified fermentation yields for pulvilloric acid (600 mg/L initial vs. >1.3 g/L optimized) provide a concrete benchmark for bioprocess engineers [1]. These data points can be used to evaluate the performance of new fungal strains, culture media, or fermentation strategies aimed at improving the production of secondary metabolites. The >2.16-fold improvement documented in the literature sets a verifiable target for process optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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